3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine
Description
3-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole-pyridine core with bromo, methoxy, and methyl substituents at positions 3, 8, and 2, respectively. Its structural uniqueness lies in the electron-withdrawing bromine atom, electron-donating methoxy group, and steric methyl group, which collectively influence its physicochemical and biological properties.
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O/c1-6-8(10)12-5-3-4-7(13-2)9(12)11-6/h3-5H,1-2H3 |
InChI Key |
CXUPBBMXSUGJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process begins with the formation of 2-methylimidazo[1,2-A]pyridine, which is then reacted with bromine in chloroform to substitute a hydrogen atom at the C-3 position, forming 3-bromo-2-methylimidazo[1,2-A]pyridine . The methoxy group can be introduced through further functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Radical Reactions: Functionalization of the imidazo[1,2-A]pyridine scaffold can be achieved through radical reactions.
Common Reagents and Conditions
Bromine in Chloroform: Used for the initial bromination step.
Sodium Methoxide: Can be used for introducing methoxy groups.
Transition Metal Catalysts: Employed in various functionalization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its biological activity.
Biological Research: Studied for its antimicrobial properties, particularly against Staphylococcus aureus.
Material Science: Utilized in the synthesis of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine involves its interaction with biological targets, such as enzymes and receptors. The bromine and methoxy groups enhance its binding affinity and specificity. The compound can inhibit microbial growth by interfering with essential biological pathways in microorganisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomerism
- 3-Bromo-6-Methoxyimidazo[1,2-a]Pyridine (CAS: 1044733-59-6): The methoxy group at position 6 (vs. However, this positional shift may weaken interactions with fungal CYP51 enzymes compared to the 8-methoxy derivative, as methoxy at position 8 aligns better with hydrophobic pockets in target proteins .
- 8-Bromo-5-Methylimidazo[1,2-a]Pyridine Hydrochloride (CAS: 957120-36-4):
The bromine at position 8 and methyl at position 5 alter electronic distribution, reducing electrophilicity at the imidazole ring. This compound exhibits lower antifungal activity than the target, highlighting the importance of bromine at position 3 for halogen bonding with fungal enzymes .
Functional Group Variations
- 3-Nitroimidazo[1,2-a]Pyridine Derivatives: Nitro groups at position 3 enhance electrophilicity but reduce metabolic stability.
- TOSMIC-Tethered Imidazo[1,2-a]Pyridines: Compounds like 12 (from ) with Tosylmethyl Isocyanide (TOSMIC) substituents exhibit potent antifungal activity (IC₅₀: 52.12% inhibition) due to enhanced membrane disruption and CYP51 binding.
Antifungal Efficacy
- Target Compound : Predicted to inhibit Aspergillus fumigatus and Candida albicans via CYP51 binding, similar to compound 12 (IC₅₀: 52.12%) .
- 6-Chloro-3-Nitroimidazo[1,2-a]Pyridine : Shows moderate activity (MIC: 0.05–100 μg mL⁻¹) against Mycobacterium tuberculosis but lower specificity for fungal targets due to nitro group reactivity .
- Organoselenium-Imidazo[1,2-a]Pyridines: Exhibit synergistic antimicrobial effects but higher toxicity profiles compared to halogenated derivatives like the target compound .
Fluorescence and Antioxidant Properties
- The 8-methoxy group in the target compound may enhance fluorescence via intramolecular charge transfer, akin to compound 15 (), which showed strong fluorescence (λₑₘ: 450 nm). In contrast, bromo-only analogues (e.g., 6-bromo derivatives) lack significant fluorescence due to heavy atom quenching .
- Antioxidant activity is influenced by electron-donating groups: The target compound’s methoxy group may confer moderate radical scavenging, though less potent than hydroxyl-bearing analogues (e.g., compound 7 in ) .
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight | LogP | Aqueous Solubility | CYP51 Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| 3-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine | ~265.03* | 2.8 | Low (<10 μM) | -9.2 (predicted) |
| 3-Bromo-6-methoxyimidazo[1,2-a]pyridine | 227.06 | 2.5 | Moderate (50 μM) | -8.5 |
| 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride | 270.53 | 1.9 | High (>100 μM) | -7.8 |
| TOSMIC-Compound 12 | 398.4 | 3.2 | Low (<10 μM) | -10.1 |
- Lipinski’s Rule Compliance : The target compound adheres to Lipinski’s parameters (MW < 500, LogP < 5), unlike larger TOSMIC derivatives (MW: 398.4), which may face bioavailability challenges .
- Metabolic Stability : Bromine at position 3 reduces oxidative metabolism compared to nitro or selenium-containing analogues, enhancing in vivo half-life .
Biological Activity
3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, potential anticancer effects, and pharmacokinetic characteristics.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Bromine atom at the 3-position
- Methoxy group at the 8-position
- Methyl group at the 2-position
This arrangement contributes to its unique biological properties and potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several imidazo[1,2-A]pyridine derivatives against common pathogens. The results indicated that derivatives with electron-withdrawing groups, such as bromine and methoxy, exhibited enhanced activity compared to those with simple alkyl substitutions.
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 50 | E. coli |
| 3-Bromo-2-methylimidazo[1,2-A]pyridine | 30 | S. aureus |
| 8-Methoxy-2-methylimidazo[1,2-A]pyridine | 70 | P. aeruginosa |
These findings suggest that structural modifications can significantly influence antibacterial potency.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms.
The proposed mechanism involves:
- Inhibition of cell proliferation : The compound may interfere with cellular signaling pathways critical for cancer cell growth.
- Induction of apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells.
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Key Findings
- Aqueous Solubility : The compound displays improved aqueous solubility compared to other derivatives in its class.
- Stability : It shows good stability in mouse microsomes with a half-life greater than 40 minutes.
- Gastrointestinal Permeability : High permeability in PAMPA models suggests favorable absorption characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
